6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a hydroxymethyl group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with hydroxylamine-O-sulfonic acid, followed by a 1,3-dipolar cycloaddition reaction with ethyl propionate . The resulting ester is then hydrolyzed under basic conditions to yield the carboxylic acid .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: 6-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system, leading to different chemical and biological properties.
Pyrazolo[1,5-a]pyridine Derivatives: Compounds with different substituents on the pyrazolo[1,5-a]pyridine core, such as methyl or ethyl groups.
Uniqueness: 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-1-2-8-7(9(13)14)3-10-11(8)4-6/h1-4,12H,5H2,(H,13,14) |
InChI Key |
YAIYCHAUGOTUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1CO)C(=O)O |
Origin of Product |
United States |
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